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molecular formula C10H12O3 B3057845 4'-(Methoxymethoxy)acetophenone CAS No. 85699-00-9

4'-(Methoxymethoxy)acetophenone

Cat. No. B3057845
M. Wt: 180.2 g/mol
InChI Key: COTFBXSDYIBTBH-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

Bromomethyl-methylether (0.87 ml) was added dropwise to a stirred suspension of p-hydroxyacetophenone (1 g) and sodium hydride (0.44 g) at 0° C. under nitrogen. The mixture was stirred for 1 h at room temperature. Then water was added and the mixture was extracted with ethylacetate. The organic layer was dried over magnesium sulphate and concentrated in vacuo to leave p-methoxymethoxyacetophenone (1.4 g) as yellow solid which was processed without further purification.
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][O:3][CH3:4].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1.[H-].[Na+]>O>[CH3:4][O:3][CH2:2][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.87 mL
Type
reactant
Smiles
BrCOC
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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